molecular formula C31H46N8O6S B14751154 Phe-Met-Arg-Phe, amide acetate

Phe-Met-Arg-Phe, amide acetate

Cat. No.: B14751154
M. Wt: 658.8 g/mol
InChI Key: SDZGHFARVNFBSH-JPIABUGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Met-Arg-Phe, amide acetate, also known as FMRFamide, is a neuropeptide first discovered in mollusks. It is known for its ability to enhance myocardial contraction and regulate heartbeats in these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Met-Arg-Phe, amide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phe-Met-Arg-Phe, amide acetate can undergo various chemical reactions, including:

    Oxidation: This can affect the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Phe-Met-Arg-Phe, amide acetate has a wide range of applications in scientific research:

Mechanism of Action

Phe-Met-Arg-Phe, amide acetate exerts its effects by binding to and activating FMRFamide-activated sodium channels. This binding induces conformational changes in the channel, leading to its opening and the subsequent influx of sodium ions. This process is crucial for the modulation of neuronal and muscular activity .

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y: Another neuropeptide involved in various physiological processes, including appetite regulation and anxiety.

    Substance P: Known for its role in pain perception and inflammatory responses.

    Neuropeptide FF: Involved in pain modulation and opioid receptor regulation.

Uniqueness

Phe-Met-Arg-Phe, amide acetate is unique in its ability to directly activate sodium channels, a feature not commonly observed in other neuropeptides. This direct activation allows for more immediate and potent physiological effects .

Properties

Molecular Formula

C31H46N8O6S

Molecular Weight

658.8 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C29H42N8O4S.C2H4O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;1-2(3)4/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);1H3,(H,3,4)/t21-,22-,23-,24-;/m0./s1

InChI Key

SDZGHFARVNFBSH-JPIABUGISA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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